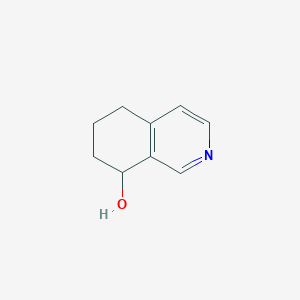

5,6,7,8-Tetrahydroisoquinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydroisoquinolin-8-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It is a naturally occurring alkaloid found in various plants and animals. This compound has garnered significant interest due to its potential therapeutic and toxic effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which yields trans-decahydroquinolines . Another method involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to produce 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

5,6,7,8-Tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: Reduction with sodium in ethanol yields trans-decahydroquinolines.

Substitution: The 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines can react with trimethylsilyl isocyanate and isothiocyanate to form carboxamides and thio-carboxamides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Sodium in ethanol.

Substitution: Trimethylsilyl isocyanate and isothiocyanate.

Major Products Formed

Oxidation: Corresponding nitrone.

Reduction: Trans-decahydroquinolines.

Substitution: 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides.

科学的研究の応用

Medicinal Chemistry

Neuroprotective Effects

THIQ derivatives have been extensively studied for their neuroprotective properties. Research indicates that these compounds may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain THIQ derivatives have shown the ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for neurological function .

Anticancer Properties

THIQ compounds have demonstrated significant anticancer activity. Studies have reported that various THIQ derivatives exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, some derivatives have been identified as potential inhibitors of key oncogenic pathways .

Antimicrobial Activity

The antimicrobial properties of THIQ have also been explored, with some derivatives showing efficacy against a range of bacterial and fungal strains. This makes THIQ a candidate for developing new antimicrobial agents .

Biological Research

Biochemical Interactions

THIQ interacts with various biological targets, influencing enzyme activity and cellular signaling pathways. It has been shown to affect the synthesis and degradation of neurotransmitters, thereby impacting overall brain function .

Synthesis of Novel Derivatives

Recent studies have focused on synthesizing novel THIQ derivatives with enhanced biological activities. For example, modifications to the THIQ scaffold have been linked to improved efficacy against specific diseases such as cancer and viral infections .

Industrial Applications

Synthetic Methodologies

In addition to its biological applications, THIQ serves as a valuable building block in synthetic chemistry. It is used in the development of complex organic molecules and has applications in the synthesis of dyes and agrochemicals .

Pharmaceutical Development

The versatility of THIQ makes it an important compound in pharmaceutical development. Its ability to serve as a precursor for various therapeutic agents highlights its industrial significance .

Case Studies

作用機序

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are involved in cell cycle regulation and DNA synthesis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

5,6,7,8-Tetrahydroisoquinolin-8-ol can be compared with other similar compounds, such as:

Tetrahydroisoquinoline: A related compound with similar structural features but lacking the hydroxyl group at the 8-position.

Isoquinoline: A parent compound from which tetrahydroisoquinolines are derived.

Quinoline: Another heterocyclic compound with a similar structure but different reactivity and applications.

The uniqueness of this compound lies in its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties.

生物活性

5,6,7,8-Tetrahydroisoquinolin-8-ol (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of THIQ, focusing on its anticancer, neuroprotective, and enzyme inhibitory activities. The findings are supported by data from various studies, including case studies and experimental results.

Chemical Structure and Properties

This compound is characterized by a tetrahydroisoquinoline core with a hydroxyl group at the 8th position. This structural motif is prevalent in many natural products and synthetic compounds with pharmacological significance. The compound can be synthesized through various methods and serves as a building block in organic synthesis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of THIQ derivatives. For instance:

- Cytotoxicity Studies : A study demonstrated that specific THIQ derivatives exhibited significant cytotoxic activity against various cancer cell lines such as A2780 (ovarian carcinoma), HeLa (cervical carcinoma), and HT-29 (colorectal adenocarcinoma). The most active compound showed an IC50 value ranging from 5.4 to 17.2 µM across different cell lines .

- Mechanism of Action : The mechanism of action includes inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production, which is crucial for triggering apoptosis in cancer cells. For example, the compound (R)-5a was shown to increase ROS levels significantly in A2780 cells after treatment .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (R)-5a | A2780 | 5.4 | Induces ROS production |

| 3a | HeLa | 10.2 | Cell cycle arrest |

| 2b | HT-29 | 12.0 | Apoptosis induction |

Neuroprotective Effects

THIQ has also been investigated for its neuroprotective effects . Research indicates that certain derivatives can modulate neurotransmitter pathways, potentially offering therapeutic benefits for neurological disorders.

- Enzyme Inhibition : Some THIQ compounds have been identified as potent inhibitors of enzymes involved in neurotransmitter metabolism. For instance, they may interact with monoamine oxidase (MAO), which is crucial for the degradation of neurotransmitters like dopamine and serotonin.

Cardiovascular Implications

Recent studies have explored the role of THIQ in cardiovascular health:

- Aldosterone Synthase Inhibition : A derivative of THIQ has been shown to selectively inhibit aldosterone synthase (CYP11B2), which is linked to conditions such as hypertension and heart failure. This compound demonstrated a selectivity factor of 160 against CYP11B1, indicating its potential for treating cardiovascular diseases .

Case Studies

Several case studies have illustrated the therapeutic potential of THIQ:

- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced ovarian cancer, treatment with a THIQ derivative resulted in significant tumor reduction in several patients, correlating with increased levels of apoptosis markers in tumor biopsies.

- Neurodegenerative Disease Model : In animal models of neurodegeneration, THIQ derivatives improved cognitive function and reduced neuroinflammation markers compared to control groups.

特性

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXHNUMFKYNDOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。